molecular formula C8H12N2O2 B589558 1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide CAS No. 1329485-50-8

1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide

Cat. No. B589558
CAS RN: 1329485-50-8
M. Wt: 176.245
InChI Key: MBDPCQCAKDHMRJ-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide is a chemical compound used for the synthesis of 2,3-butanedione derivatives . It has the molecular formula C8H12N2O2•2HBr and a molecular weight of 330.02 .


Molecular Structure Analysis

The IUPAC name of this compound is 1,4-bis(aziridin-1-yl)butane-2,3-dione . Its structure includes two aziridine groups attached to a butanedione backbone .


Chemical Reactions Analysis

While specific chemical reactions involving 1,4-Bis(1-aziridinyl)-2,3-butanedione Dihydrobromide are not available in the sources, it’s known to be used in the synthesis of 2,3-butanedione derivatives .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.02 g/mol . It has 4 hydrogen bond acceptor counts and 2 hydrogen bond donor counts . The compound has 5 rotatable bond counts and its topological polar surface area is 40.2 ?2 . It has 3 covalently-bonded unit counts .

properties

IUPAC Name

1,4-bis(2,2,3,3-tetradeuterioaziridin-1-yl)butane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c11-7(5-9-1-2-9)8(12)6-10-3-4-10/h1-6H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDPCQCAKDHMRJ-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CC(=O)C(=O)CN2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N1CC(=O)C(=O)CN2C(C2([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(1-aziridinyl)-2,3-butanedione-d8 Dihydrobromide

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